2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is a heterocyclic compound notable for its unique structural features, including a pyrimidine ring substituted with a cyclopropyl group and a piperidinomethyl group. This compound has garnered attention in medicinal chemistry for its potential applications in developing therapeutics, particularly those targeting central nervous system disorders. Its molecular formula is CHNO, and it is classified under pyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol typically involves several key steps:
The molecular structure of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol can be described as follows:
The compound's three-dimensional conformation is influenced by the steric effects of the cyclopropyl and piperidinyl substituents, which may affect its biological activity.
2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol can participate in various chemical reactions:
Relevant data from experimental studies would provide insights into specific stability profiles and reactivity under various conditions .
2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol has several scientific applications:
Retrosynthetic deconstruction of 2-cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol reveals three primary synthons: a cyclopropane-functionalized pyrimidinone core, a piperidine moiety, and a methylene linker. The C–C bond between the pyrimidine C6 position and the methylene group is cleaved retrosynthetically to reveal 2-cyclopropyl-6-(halomethyl)-4-pyrimidinol as a key electrophilic intermediate. Conversely, disconnection at the methylene–piperidine nitrogen bond suggests N-(chloromethyl)piperidine or analogous alkylating agents as feasible precursors. The 2-cyclopropyl group on the pyrimidine ring derives from cyclopropyl-containing building blocks introduced early in the synthesis, such as cyclopropylacetonitrile or cyclopropyl boronic esters. Modern retrosynthetic planning software (e.g., CAS SciFinder) enables identification of optimal disconnections by screening known reactions for analogous pyrimidine–piperidine conjugates, prioritizing steps with maximal convergence and minimal functional group interference [2].
Critical Disconnection Pathways:
Incorporating the cyclopropyl group at the pyrimidine C2 position demands precise stereochemical control and ring stability under subsequent reaction conditions. Two principal methodologies dominate:
Biocatalytic Cyclopropanation: Engineered myoglobin variants (e.g., Mb[H64G,V68A]) enable stereoselective cyclopropanation of vinylpyrimidines using α-aryl/alkyl diazoketones. This method achieves >99% de and ee for trans-configured cyclopropylpyrimidines under optimized conditions (sodium borate buffer, pH 9.0, 0.1–0.2 mol% catalyst loading). The reaction proceeds via iron-carbenoid intermediates, with enzyme mutations enhancing diazoketone binding and carbene transfer efficiency [1].
Table 1: Optimization of Myoglobin-Catalyzed Cyclopropanation
Myoglobin Variant | pH | Yield (%) | de (%) | ee (%) |
---|---|---|---|---|
Wild type | 7.0 | Trace | n.d. | n.d. |
H64V | 9.0 | 6 | >99 | >99 |
H64G,V68A | 9.0 | 20 | >99 | >99 |
H64G,V68A | 9.0* | 33 | >99 | >99 |
Catalyst loading: 0.2 mol% [1]
Ring-Opening of Cyclopropane Precursors: Strain-driven ring opening of activated cyclopropanes (e.g., aminocyclopropane tricarboxylates) by amidines constructs functionalized pyrimidines. This [3+3] annulation leverages cyclopropane’s inherent reactivity, with electron-withdrawing groups facilitating nucleophilic attack at the C–C bond adjacent to the pyrimidine nitrogen [5].
The piperidinomethyl sidechain installation employs two complementary strategies:
Nucleophilic Substitution: 6-(Halomethyl)-2-cyclopropylpyrimidin-4-ols react with piperidine in aprotic solvents (acetonitrile, DMF) at 60–80°C. The reaction efficiency hinges on halide reactivity (I > Br > Cl) and N-protection of piperidine to avoid dialkylation. For example, N-Boc-piperidine undergoes substitution followed by deprotection with trifluoroacetic acid, yielding 65–85% of the target adduct. Steric effects are minimal, allowing variants like 4-methylpiperidine or N-benzylpiperidine to be incorporated [7] [8].
Transition Metal-Catalyzed Cross-Coupling: Buchwald–Hartwig amination couples 6-(bromomethyl)-2-cyclopropylpyrimidin-4-ol with piperidine derivatives using Pd₂(dba)₃/XPhos catalyst systems. This method tolerates electron-deficient piperidines (e.g., 4-cyanopiperidine) and achieves >90% yield when Cs₂CO₃ is the base in toluene at 100°C. For N-arylpiperidines, Ullmann-type copper-catalysis (CuI/1,10-phenanthroline) proves effective [9].
Table 2: Piperidine Coupling Methods Comparison
Method | Conditions | Yield Range (%) | Limitations |
---|---|---|---|
Nucleophilic Substitution | Piperidine, K₂CO₃, DMF, 80°C | 65–85 | Overalkylation with primary amines |
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C | 75–92 | Sensitive to steric bulk |
Cu-Mediated Ullmann | CuI/phenanthroline, K₃PO₄, dioxane, 110°C | 60–78 | Limited to N-arylpiperidines |
Multi-step synthesis necessitates orthogonal protection of the pyrimidin-4-ol hydroxyl and piperidine nitrogen to prevent side reactions:
Pyrimidin-4-ol Protection: The phenolic OH is protected as O-TBS (tert-butyldimethylsilyl) ether or O-benzyl ether. TBS cleavage occurs selectively with tetrabutylammonium fluoride without disturbing the cyclopropyl group or piperidine moiety. For example, O-TBS-2-cyclopropyl-6-(chloromethyl)pyrimidine reacts with N-Cbz-piperidine, followed by HF·pyridine deprotection, achieving 78% yield over two steps [8].
Piperidine Nitrogen Protection: N-Boc (tert-butyloxycarbonyl) and N-Cbz (benzyloxycarbonyl) groups enable clean nucleophilic substitution. N-Boc deprotection with trifluoroacetic acid (TFA) is compatible with the pyrimidinone core, while N-Cbz is removed via hydrogenolysis (Pd/C, H₂). Crucially, crystalline intermediates like 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (a lesinurad precursor) demonstrate the utility of protecting-group-enabled crystallinity for purification [3].
Stability Considerations:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1